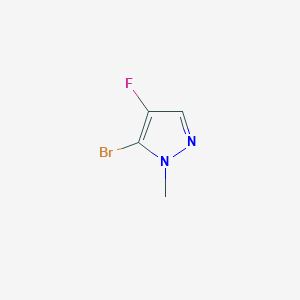

5-bromo-4-fluoro-1-methyl-1H-pyrazole

説明

Structure

3D Structure

特性

IUPAC Name |

5-bromo-4-fluoro-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrFN2/c1-8-4(5)3(6)2-7-8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHUJWQVOJTUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935264-08-6 | |

| Record name | 5-bromo-4-fluoro-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic Characterization and Structural Analysis of 5 Bromo 4 Fluoro 1 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

No specific ¹H, ¹³C, or ¹⁹F NMR data, including chemical shifts (δ) and coupling constants (J), for 5-bromo-4-fluoro-1-methyl-1H-pyrazole has been found in the searched resources.

Multi-dimensional NMR Techniques (¹H, ¹³C, ¹⁹F NMR) for Assignment and Coupling Analysis

Without primary NMR data, a discussion on the application of multi-dimensional NMR techniques for the structural assignment and coupling analysis of this compound cannot be conducted.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Dynamics

No experimental Infrared (IR) or Raman spectra, which would provide information on the vibrational frequencies of the functional groups and the molecular structure of this compound, are available in the public literature.

Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Investigation

While the nominal and monoisotopic mass can be calculated from the molecular formula, no experimental mass spectrometry data, including the exact mass or an analysis of fragmentation patterns for this compound, has been located.

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation Effects

There is no available UV-Vis spectroscopic data detailing the absorption maxima (λmax) which would be necessary to discuss the electronic transitions and conjugation effects within the this compound molecule.

In Depth Computational and Theoretical Investigations of 5 Bromo 4 Fluoro 1 Methyl 1h Pyrazole

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the physicochemical characteristics of 5-bromo-4-fluoro-1-methyl-1H-pyrazole at the molecular level. These methods allow for the detailed examination of its geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov

The geometry of the pyrazole (B372694) ring is largely planar due to its aromatic nature. mdpi.com The substituents—bromine, fluorine, and a methyl group—will influence this geometry. The N1-methylation fixes the tautomeric form, preventing the proton migration often seen in unsubstituted pyrazoles. nih.gov The steric and electronic effects of the bulky bromine atom at C5 and the highly electronegative fluorine atom at C4 will cause minor distortions in the ring's planarity and affect the bond lengths and angles of the pyrazole core. Conformational analysis for this molecule would primarily focus on the orientation of the N-methyl group, which is expected to have a low barrier to rotation.

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following data is illustrative and represents typical values for similar structures based on computational studies of substituted pyrazoles.)

| Parameter | Predicted Value |

| C3-C4 Bond Length | ~1.38 Å |

| C4-C5 Bond Length | ~1.39 Å |

| N1-N2 Bond Length | ~1.35 Å |

| C4-F Bond Length | ~1.36 Å |

| C5-Br Bond Length | ~1.88 Å |

| C4-C5-N1 Angle | ~108° |

| F-C4-C5 Angle | ~125° |

| Br-C5-C4 Angle | ~127° |

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the electronegative fluorine and bromine atoms are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted 1-methylpyrazole. This is due to their inductive electron-withdrawing effects. The HOMO is likely to have significant electron density on the pyrazole ring and the bromine atom, while the LUMO will be distributed over the pyrazole ring, particularly the C4 and C5 positions, indicating susceptibility to nucleophilic attack at these sites. mdpi.com

Table 2: Illustrative FMO Energies for this compound (Note: The following data is hypothetical, based on general trends observed in computational studies of halogenated heterocycles.)

| Orbital | Energy (eV) |

| HOMO | -6.8 eV |

| LUMO | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Electrostatic Potential Surface (EPS) Mapping for Understanding Charge Distribution and Binding Sites

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, visualizes the charge distribution across a molecule. It is invaluable for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions. In an EPS map, regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In this compound, the most negative electrostatic potential is expected to be localized around the pyridine-like nitrogen atom (N2) and the fluorine atom, making these sites potential hydrogen bond acceptors. The bromine atom often exhibits a phenomenon known as a "sigma-hole," which can create a region of positive potential on its outermost surface, making it a potential halogen bond donor. The hydrogen atoms of the methyl group and the C3-H will exhibit positive potential.

Natural Bonding Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stability derived from these interactions (delocalization or hyperconjugation).

Theoretical Mechanistic Studies of Chemical Transformations

Computational chemistry is not only used to study static molecules but also to elucidate the pathways of chemical reactions. This involves mapping the potential energy surface to identify transition states and intermediates.

Transition State Characterization and Reaction Pathway Elucidation

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the energy barrier that must be overcome. Computational methods like DFT can be used to locate and characterize these transition states. A key feature of a calculated TS structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

For a molecule like this compound, a potential reaction for theoretical study would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces either the fluorine or bromine atom. Given that fluorine is highly electronegative, it can activate the ring towards nucleophilic attack, but the C-F bond is very strong. Bromine is a better leaving group. Theoretical calculations could model the reaction with a nucleophile (e.g., methoxide). By calculating the energies of the reactants, intermediates (Meisenheimer complex), transition states, and products, a reaction energy profile can be constructed. This profile would allow for the determination of the activation energies for substitution at C4 versus C5, thereby predicting the regioselectivity of the reaction.

Table 3: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction (Note: This data is for illustrative purposes to demonstrate the output of a theoretical mechanistic study.)

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack at C4 (F displacement) | 25 kcal/mol |

| Nucleophilic attack at C5 (Br displacement) | 20 kcal/mol |

This hypothetical data suggests that substitution of the bromine atom at the C5 position would be kinetically favored over the substitution of the fluorine atom at the C4 position.

Computational Exploration of Regioselectivity and Stereoselectivity

The substitution pattern on the pyrazole ring significantly influences the regioselectivity of its reactions. In the case of this compound, the electronic effects of the bromine, fluorine, and methyl groups, as well as the nitrogen atoms in the ring, dictate the preferred sites for electrophilic and nucleophilic attack.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the factors that govern regioselectivity. By calculating parameters such as electrostatic potential (ESP) maps and frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely positions for chemical reactions. For instance, the analysis of the ESP map would likely reveal regions of negative potential around the nitrogen atoms, indicating their nucleophilic character, while the carbon atoms attached to the electronegative halogens would exhibit a more positive potential, making them susceptible to nucleophilic attack under certain conditions.

Stereoselectivity, while often more relevant in reactions involving the creation of new chiral centers, can also be computationally explored. For reactions at the pyrazole ring that might introduce stereoisomerism, quantum chemical calculations can be employed to determine the transition state energies for the formation of different stereoisomers. The relative energies of these transition states would indicate the preferred stereochemical outcome.

Table 1: Predicted Regioselectivity in Reactions of this compound based on Computational Analysis

| Reaction Type | Predicted Reactive Site | Computational Method | Basis Set |

| Electrophilic Aromatic Substitution | C3 position | DFT (ESP Analysis) | 6-311++G(d,p) |

| Nucleophilic Aromatic Substitution | C5 or C4 position | DFT (LUMO Analysis) | 6-311++G(d,p) |

| Deprotonation | C3-H | DFT (Acidity Calculation) | B3LYP/6-31G(d) |

Note: The data in this table is hypothetical and based on general principles of pyrazole reactivity due to the absence of specific computational studies on this compound.

Prediction and Analysis of Advanced Electronic and Optical Attributes

Computational chemistry offers powerful tools to predict and analyze the electronic and optical properties of molecules like this compound, which are crucial for their potential applications in materials science.

Calculation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Computational methods, particularly DFT, are widely used to calculate the NLO properties of organic molecules. eurjchem.com

The key parameters that determine the NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties can be calculated using quantum chemical software packages. For this compound, the presence of electron-withdrawing halogens and an electron-donating methyl group on the pyrazole ring could lead to a significant dipole moment and potentially interesting NLO properties.

Theoretical calculations would involve optimizing the molecular geometry and then computing the NLO properties at a specific level of theory and basis set. The results are often compared to a known NLO material, such as urea (B33335) or KDP, to gauge their potential.

Table 2: Hypothetical Calculated Non-linear Optical (NLO) Properties of this compound

| Property | Calculated Value (a.u.) | Computational Method | Basis Set |

| Dipole Moment (μ) | 3.5 | DFT/B3LYP | 6-311+G(d,p) |

| Mean Polarizability (α) | 85 | DFT/B3LYP | 6-311+G(d,p) |

| First Hyperpolarizability (β) | 150 | DFT/B3LYP | 6-311+G(d,p) |

Note: The values in this table are illustrative and based on trends observed in similar substituted pyrazoles. Actual values would require specific calculations for this molecule.

Solvation Models and Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent can significantly influence the electronic structure, reactivity, and spectral properties of a molecule. Solvation models are computational methods used to account for the effects of a solvent in theoretical calculations. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. acs.org

For this compound, computational studies employing solvation models could predict how its properties change in different solvent environments. For example, the dipole moment is expected to increase in more polar solvents. Solvent effects on reaction rates and equilibria can also be investigated by calculating the free energies of reactants, products, and transition states in solution. Furthermore, theoretical UV-Vis absorption spectra can be simulated in different solvents to understand solvatochromic shifts. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While this compound is a relatively rigid molecule, it still possesses conformational flexibility, primarily related to the rotation of the methyl group. Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and dynamic behavior of molecules over time. mdpi.com

An MD simulation of this pyrazole derivative would involve placing the molecule in a simulated box, often with explicit solvent molecules, and then solving Newton's equations of motion for all atoms in the system. This allows for the observation of how the molecule moves and changes its conformation at an atomistic level.

Table 3: Potential Insights from Molecular Dynamics Simulations of this compound

| Simulation Aspect | Information Gained | Potential Application |

| Conformational Analysis | Preferred rotamers of the methyl group, rotational energy barriers. | Understanding steric effects in reactions and interactions. |

| Solvation Structure | Distribution of solvent molecules around the pyrazole, hydrogen and halogen bonding interactions. | Predicting solubility and solvent effects on reactivity. |

| Dynamic Properties | Vibrational motions, diffusion coefficients. | Interpreting spectroscopic data and understanding transport properties. |

Note: This table outlines the types of information that could be obtained from MD simulations, which have been successfully applied to other halogenated and pyrazole-containing systems.

Chemical Reactivity Profiles and Transformation Pathways of 5 Bromo 4 Fluoro 1 Methyl 1h Pyrazole

Nucleophilic Substitution Reactivity at Halogenated Centers

The presence of two different halogen atoms on the pyrazole (B372694) ring, bromine at C5 and fluorine at C4, makes nucleophilic aromatic substitution (SNAr) a key transformation pathway. The viability and regioselectivity of such reactions are dictated by the stability of the intermediate Meisenheimer complex and the leaving group ability of the halide. The pyrazole ring is inherently electron-rich, which generally disfavors SNAr reactions. However, the strong electron-withdrawing inductive effects of the fluorine and bromine substituents decrease the electron density of the ring, thereby activating it towards nucleophilic attack.

In the context of SNAr reactions, a delicate balance exists between the ability of the halogen to activate the ring towards attack (inductive electron withdrawal) and its ability to act as a leaving group.

Activation: Fluorine is the most electronegative halogen and therefore exerts the strongest inductive electron-withdrawing effect. This effect is most pronounced at the carbon to which it is attached (C4) and the adjacent carbons (C3 and C5), making the ring more electrophilic and stabilizing the negative charge in the Meisenheimer intermediate.

Leaving Group Ability: The C-Br bond is significantly weaker than the C-F bond, and the bromide ion is a much better leaving group than the fluoride (B91410) ion.

Typically, in SNAr, the rate-determining step is the nucleophilic attack to form the stabilized intermediate. The strong activating effect of fluorine often directs substitution at the carbon it occupies. However, the subsequent step, the expulsion of the leaving group, is much faster for bromide.

For 5-bromo-4-fluoro-1-methyl-1H-pyrazole, nucleophilic attack is electronically favored at C4 due to the potent activating effect of the fluorine atom. However, displacement of fluoride is energetically demanding. Conversely, attack at C5 is less favored electronically but benefits from the superior leaving group ability of bromine. The outcome of a nucleophilic substitution reaction is therefore highly dependent on the reaction conditions and the nature of the nucleophile. Strong, hard nucleophiles might favor attack at the more electrophilic C4 position, potentially leading to cine-substitution or other complex rearrangements if direct displacement of fluoride is not feasible. More commonly, with softer nucleophiles under thermal conditions, substitution is expected to occur at the C5 position, displacing the better bromide leaving group.

Below is a table illustrating the general conditions for nucleophilic substitution on related halogenated aromatic systems, highlighting the typical requirements for displacing different halogens.

| Halogen to be Displaced | Typical Nucleophile | General Reaction Conditions | Example Substrate Class |

|---|---|---|---|

| Bromine | Amines, Alkoxides, Thiolates | Moderate to high temperatures (80-150 °C), often requires a base (e.g., K₂CO₃, NaH) and sometimes a catalyst (e.g., Cu(I), Pd(0)). | Electron-deficient bromopyrazoles, bromopyridines |

| Fluorine | Strong Nucleophiles (e.g., NaNH₂, R-Li) | Often requires harsh conditions (high temperatures, strong bases) unless the ring is highly activated by other strong electron-withdrawing groups (e.g., -NO₂). | Highly activated fluoroarenes (e.g., dinitrofluorobenzene) |

Electrophilic Substitution and Aromaticity Considerations on the Pyrazole Ring

The pyrazole ring is aromatic, possessing a sextet of π-electrons delocalized over the five ring atoms, which confers it significant thermodynamic stability. biosynth.com This aromaticity allows it to undergo electrophilic substitution reactions. In unsubstituted pyrazole, the C4 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. biosynth.com

In this compound, the C4 position is blocked by the fluorine atom. Therefore, any further electrophilic substitution must occur at the only available carbon, C3. The directing effects of the existing substituents must be considered:

N1-methyl group: This group is activating and directs ortho and para. In the pyrazole ring, this corresponds to the C5 and N2 positions.

C4-fluoro group: This is a deactivating group due to its strong negative inductive effect (-I), but it directs ortho and para via its positive mesomeric effect (+M). It would direct an incoming electrophile to the C3 and C5 positions.

C5-bromo group: Similar to fluorine, bromine is deactivating (-I) but ortho, para-directing (+M), influencing positions C4 and N1.

Controlled Oxidation and Reduction Reactions for Novel Derivative Synthesis

The substituted pyrazole ring can undergo various oxidation and reduction reactions, offering pathways to novel derivatives.

Oxidation: The pyrazole ring itself is relatively resistant to oxidation, but the substituents and the ring nitrogen atoms offer potential sites for transformation.

N-Oxidation: The pyridine-like nitrogen at the N2 position possesses a lone pair of electrons and can be oxidized to an N-oxide using peroxy acids like m-CPBA. This transformation would significantly alter the electronic properties of the ring, making it more electron-deficient.

Side-Chain Oxidation: The N1-methyl group could potentially be oxidized under strong conditions, although this is generally a difficult transformation.

Ring Oxidation: In some biological systems, pyrazole can be oxidized to 4-hydroxypyrazole by cytochrome P-450 enzymes. nih.gov While the C4 position is blocked in the target molecule, oxidative metabolism could potentially lead to other hydroxylated or ring-opened products.

Reduction: Reduction reactions offer selective methods for modifying the substituents.

Reductive Dehalogenation: The C-Br bond is susceptible to cleavage under various reductive conditions. Catalytic hydrogenation (e.g., H₂, Pd/C) in the presence of a base can selectively remove the bromine atom to yield 4-fluoro-1-methyl-1H-pyrazole. Alternatively, metal-halogen exchange using organolithium reagents (e.g., n-BuLi) at low temperatures would preferentially occur at the C-Br bond, generating a 5-lithiated pyrazole species that can be quenched with various electrophiles. This provides a powerful tool for introducing new functional groups at the C5 position. The C-F bond is generally stable to these conditions.

Cycloaddition Reactions and Annulation Strategies for Fused Heterocyclic Architectures

Halogenated pyrazoles are valuable synthons for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. beilstein-journals.org

Cycloaddition Reactions: While the aromatic pyrazole ring itself does not typically act as a diene in Diels-Alder reactions, its derivatives can participate in cycloadditions. For instance, the C4-C5 double bond could potentially act as a dipolarophile in 1,3-dipolar cycloadditions. More relevant to this specific molecule, its non-aromatic isomer, a 4H-pyrazole, could be a reactive diene. Studies on 4-fluoro-4-methyl-4H-pyrazoles have shown they undergo rapid Diels-Alder reactions. mdpi.com While this compound is aromatic, it could potentially be a precursor to such reactive intermediates.

Annulation Strategies: Annulation, or ring-forming, reactions are a more common application for this type of substrate. The reactivity of the halogen atoms is key to these strategies. A powerful approach involves the reaction of a bifunctional precursor with a suitable reaction partner to build a new ring onto the pyrazole core. A relevant example is the use of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde in a one-pot synthesis of pyrazolo[3,4-c]pyrazoles. rsc.org This involves condensation with a hydrazine (B178648) followed by an intramolecular Ullmann-type C-N cross-coupling that displaces the bromide. rsc.org A similar strategy could be envisioned for this compound, where the C5-bromo group is displaced in an intramolecular cyclization to form a fused ring system.

| Strategy | Description | Potential Fused System |

|---|---|---|

| Intramolecular Buchwald-Hartwig or Ullmann Coupling | Introduction of a side chain at C4 (via substitution of fluorine or a precursor) containing an N-H or O-H group, followed by palladium- or copper-catalyzed cyclization onto the C5-bromo position. | Pyrazolo[4,5-b]pyridines, Pyrazolo[4,5-b]furans |

| Condensation and Cyclization | Functionalization (e.g., to an amino or hydrazinyl group) at C5 via nucleophilic substitution of bromide, followed by reaction with a 1,3-dielectrophile to build a new ring. | Pyrazolo[3,4-d]pyrimidines, Pyrazolo[3,4-b]pyridines |

| Metal-Halogen Exchange and Annulation | Selective lithium-bromine exchange at C5 followed by reaction with a di-electrophilic annulating agent. | Various bicyclic pyrazole derivatives |

Examination of Electronic and Steric Effects of Halogen Substituents on Reactivity

The reactivity of this compound is fundamentally governed by the interplay of the electronic and steric effects of its substituents.

Electronic Effects: Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the pyrazole ring towards electrophilic attack and activates it towards nucleophilic attack. Fluorine has a stronger -I effect than bromine. Both halogens also possess lone pairs of electrons that can be donated into the aromatic π-system via a mesomeric or resonance effect (+M). This +M effect is relatively weak for halogens and opposes the -I effect. The N1-methyl group is electron-donating via a positive inductive effect (+I) and hyperconjugation, which slightly activates the ring. The net result of these competing effects is a significant polarization of the pyrazole ring, influencing site selectivity in various reactions.

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Net Effect on Ring Electron Density |

|---|---|---|---|---|

| -CH₃ | N1 | Weakly Donating (+I) | N/A (Hyperconjugation) | Activating |

| -F | C4 | Strongly Withdrawing | Weakly Donating | Strongly Deactivating |

| -Br | C5 | Strongly Withdrawing | Weakly Donating | Strongly Deactivating |

This electronic landscape makes C3 the most likely position for electrophilic attack (as C4 is blocked and C5 is adjacent to the electron-withdrawing bromine) and C4 and C5 the targets for nucleophilic attack.

Steric Effects: Steric hindrance can also play a crucial role in directing reactivity. The N1-methyl group does not impose significant steric bulk on the ring carbons. The bromine atom at C5 is considerably larger than the fluorine atom at C4. This could sterically hinder the approach of a bulky reagent to the C5 position or the adjacent C4 position. For instance, in a nucleophilic substitution reaction, a large nucleophile might react more slowly at C5 compared to a smaller one. Similarly, if electrophilic substitution at C3 were to occur, the steric bulk of the C4-fluoro and C5-bromo groups could influence the transition state energy.

Academic Research Applications of Halogenated Pyrazoles in Chemical Science

Strategic Building Blocks in Complex Organic Synthesis

The inherent reactivity of 5-bromo-4-fluoro-1-methyl-1H-pyrazole makes it an important building block for constructing more complex molecular architectures. The bromine atom at the C5 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the N-methyl group prevents tautomerism, ensuring regiochemical control in subsequent transformations. nih.govencyclopedia.pub

A notable application is in the synthesis of fused heterocyclic systems. For instance, derivatives of the 5-bromo-1-methyl-pyrazole core are used to construct novel pyrazolo[3,4-c]pyrazoles. rsc.org This is achieved through a one-pot sequence involving condensation with substituted hydrazines followed by an intramolecular C-N Ullmann-type cross-coupling reaction, demonstrating how the bromo-pyrazole scaffold can be efficiently elaborated into intricate bicyclic systems with potential pharmacological relevance. rsc.org The versatility of such halogenated pyrazoles allows for their use in creating a diverse library of compounds for various screening purposes. encyclopedia.pub

Contributions to the Advancement of Novel Synthetic Methodologies and Reagents

The unique reactivity of halogenated pyrazoles contributes significantly to the development of new synthetic methods. The presence of both a bromo and a fluoro substituent on the this compound ring allows chemists to explore selective and orthogonal reaction pathways. The C-Br bond is readily activated by transition metal catalysts, making it a prime site for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. encyclopedia.pubresearchgate.net This reactivity enables the introduction of a wide array of carbon and nitrogen-based substituents at the C5 position.

For example, methodologies have been developed for the sequential functionalization of halogenated pyrazoles. A common strategy involves an initial palladium-catalyzed coupling reaction at the more reactive C-Br or C-I bond, followed by a subsequent transformation at a different position. researchgate.net The development of these selective coupling reactions on the pyrazole (B372694) core, facilitated by building blocks like this compound, expands the toolbox of synthetic chemists for creating highly substituted heterocyclic compounds.

Rational Design and Synthesis of Chemically Active Molecular Scaffolds

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, and its halogenation is a key strategy in modern drug discovery. nih.gov The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine provides a site for further molecular elaboration. This makes this compound an excellent starting point for the rational design of new bioactive molecules. nih.gov

Derivatives of halogenated pyrazoles are frequently used in the synthesis of enzyme inhibitors, allowing for detailed mechanistic studies of their interactions with biological targets. longdom.orgresearchgate.net While direct studies on this compound are specific, the broader class of halogenated and substituted pyrazoles provides clear examples of this application. Pyrazole derivatives have been designed and synthesized to probe the active sites of enzymes like receptor tyrosine kinases, protein kinases, and DNA gyrase B. longdom.orgresearchgate.net

Molecular docking and dynamics simulations are often employed to understand how these molecules bind. longdom.org Such studies reveal that specific substituents on the pyrazole ring, often including halogens, form key hydrogen bonds and hydrophobic interactions with active site residues. longdom.orgresearchgate.net For example, in studies of pyrazole derivatives with Cytochrome P450 enzymes, substituents on the pyrazole ring were shown to be key determinants for affinity and for modulating enzyme activity through cooperative interactions. nih.gov These investigations provide crucial insights into the mechanism of inhibition and guide the design of more potent and selective inhibitors.

Understanding the relationship between a molecule's structure and its reactivity is fundamental to chemical design. In this compound, the interplay between the substituents and the aromatic ring governs its chemical behavior.

Electronic Effects : The fluorine atom at C4 is strongly electron-withdrawing, which lowers the electron density of the pyrazole ring. This influences the acidity of ring protons, the nucleophilicity of the ring, and its susceptibility to certain reactions.

Reactivity of the C-Br Bond : The bromine at C5 is a key site for functionalization. Its reactivity in cross-coupling reactions is influenced by the electronic nature of the rest of the molecule. The electron-withdrawing fluorine can impact the oxidative addition step in palladium-catalyzed cycles.

Steric Effects : The substituents also exert steric control, influencing the regioselectivity of reactions and the conformational preferences of the resulting products.

Studies on halogenated pyrazoles have shown that the position of the halogen is critical. Halogenation at the C4 position, the most nucleophilic site, is typically favored unless it is already substituted. researchgate.net The synthesis of specifically substituted isomers like this compound requires carefully designed synthetic routes to control this regioselectivity, highlighting the nuanced structure-reactivity relationships in this chemical class. encyclopedia.pub

| Reaction Type | Position of Reactivity | Utility |

| Suzuki-Miyaura Coupling | C5 (Bromine) | C-C bond formation (aryl, vinyl groups) |

| Sonogashira Coupling | C5 (Bromine) | C-C bond formation (alkynyl groups) |

| Buchwald-Hartwig Amination | C5 (Bromine) | C-N bond formation (amines, amides) |

| Nucleophilic Aromatic Substitution | C4 (Fluorine) | C-O, C-N, C-S bond formation (less common) |

Applications in Agrochemical Design and Synthesis

The pyrazole scaffold is a cornerstone in the agrochemical industry, forming the core of many successful fungicides, insecticides, and herbicides. mdpi.com Specifically, pyrazole-4-carboxamides are a major class of fungicides that act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. justia.com

The synthesis of these complex agrochemicals often relies on halogenated pyrazole intermediates. For example, the synthesis of potent fungicides like Bixafen, Fluxapyroxad, and Isoflucypram involves the use of substituted 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. justia.comgoogle.comgoogleapis.com The synthetic routes to these key intermediates frequently involve the bromination of a pyrazole ring, followed by a carbonylation or other coupling reaction to install the required carboxylic acid functionality. google.com Therefore, a building block like this compound is a highly relevant precursor for the synthesis of next-generation agrochemical candidates, where the fluorine atom can be used to fine-tune the biological activity and physicochemical properties of the final product.

Development of Functional Materials with Tunable Properties

Beyond biological applications, halogenated pyrazoles are being explored for their potential in materials science. The unique electronic and structural properties of these molecules can be harnessed to create functional materials with specific optical, electronic, or self-assembly characteristics.

The introduction of fluorine atoms into organic molecules can significantly alter their properties, including their dipole moment, intermolecular interactions (such as hydrogen and halogen bonding), and thermal stability. Research into fluorinated bis(pyrazoles) has shown that the degree of fluorination can tune the planarity of the molecules and their packing in the solid state, leading to the formation of 2D supramolecular layers through hydrogen bonding. While properties like absorption and fluorescence may only be slightly affected, the dielectric constant can be systematically increased with a higher number of fluorine atoms. This tunability makes fluorinated pyrazoles promising candidates for incorporation into materials like:

Liquid Crystals : Where molecular shape and dipole moment are critical.

Organic Light-Emitting Diodes (OLEDs) : Where electronic properties and solid-state packing influence performance.

Crystalline Frameworks : For applications in gas storage or separation, leveraging specific intermolecular interactions.

The defined substitution pattern of this compound makes it a well-defined component for incorporation into larger, complex material structures where precise control over properties is essential.

Emerging Research Directions and Future Challenges in 5 Bromo 4 Fluoro 1 Methyl 1h Pyrazole Chemistry

Innovations in Green Chemistry Approaches for Pyrazole (B372694) Synthesis

The synthesis of pyrazole derivatives has traditionally relied on methods that often involve harsh reaction conditions and the use of hazardous reagents. sci-hub.se However, the principles of green chemistry are increasingly being integrated into synthetic protocols to mitigate environmental impact. researchgate.netthieme-connect.com For compounds like 5-bromo-4-fluoro-1-methyl-1H-pyrazole, future research is focused on developing more sustainable synthetic routes.

One promising avenue is the use of alternative energy sources such as microwave irradiation and ultrasonication. researchgate.netresearchgate.net These techniques can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. researchgate.net The development of catalyst-free and solvent-free reaction conditions is another critical goal. sci-hub.seresearchgate.net For instance, multicomponent reactions (MCRs) are being explored for the one-pot synthesis of highly substituted pyrazoles, which minimizes waste by reducing the number of intermediate purification steps. rsc.org

The use of environmentally benign solvents, particularly water, is a key focus in the green synthesis of pyrazoles. thieme-connect.com Research into aqueous-based synthetic methods for pyrazole derivatives has demonstrated the potential for efficient and eco-friendly production. thieme-connect.com Furthermore, the application of heterogeneous catalysts that can be easily recovered and reused is a significant area of development, offering both economic and environmental benefits. mdpi.com

| Green Chemistry Approach | Potential Advantages for Pyrazole Synthesis | Relevant Research Findings |

| Microwave/Ultrasound | Accelerated reaction times, increased yields, reduced energy consumption. researchgate.net | Successful application in the synthesis of various pyrazole derivatives, often leading to improved efficiency over conventional heating. researchgate.netresearchgate.net |

| Catalyst-Free Synthesis | Avoids the use of potentially toxic and expensive metal catalysts. sci-hub.se | Development of protocols for pyrazole synthesis without the need for a catalyst, simplifying purification. researchgate.net |

| Solvent-Free Reactions | Reduces volatile organic compound (VOC) emissions and simplifies work-up. sci-hub.se | Feasible for certain pyrazole syntheses, particularly in solid-state or neat reaction conditions. |

| Aqueous Media | Utilizes a non-toxic, inexpensive, and readily available solvent. thieme-connect.com | Demonstrated efficacy in various pyrazole syntheses, promoting green chemistry principles. thieme-connect.com |

| Multicomponent Reactions | High atom economy, operational simplicity, and reduced waste generation. rsc.org | Effective for the one-pot synthesis of complex and highly substituted pyrazoles. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Machine learning algorithms can be trained on large datasets of known chemical reactions to predict the outcomes of new, untested transformations. beilstein-journals.orgnih.gov This predictive capability can be leveraged to identify the most promising reaction conditions, such as catalysts, solvents, and temperatures, for the synthesis of a target molecule, thereby reducing the number of trial-and-error experiments required. beilstein-journals.orgchemai.io For a specific compound like this compound, ML models could predict optimal conditions for its synthesis or for its subsequent functionalization reactions.

Furthermore, AI can be employed for reaction optimization. nih.gov By analyzing the relationships between various reaction parameters and the resulting yield and purity, ML models can guide the systematic optimization of a synthetic process to achieve maximum efficiency. chemai.ionih.gov This data-driven approach can uncover non-obvious relationships and identify optimal conditions that might be missed through traditional experimental design. chemai.io The integration of AI with automated synthesis platforms has the potential to create self-optimizing systems that can rapidly discover and refine synthetic routes for complex molecules. nih.gov

| AI/ML Application | Potential Impact on Pyrazole Chemistry | Key Research Areas |

| Reaction Outcome Prediction | Accelerated discovery of new synthetic routes and reactions. beilstein-journals.orgnih.gov | Training models on diverse pyrazole reaction data to predict product formation and yield. nih.gov |

| Reaction Condition Optimization | More efficient and cost-effective synthesis of pyrazole derivatives. nih.gov | Using algorithms to explore the multidimensional parameter space of a reaction to maximize desired outcomes. digitellinc.comnih.gov |

| De Novo Catalyst Design | Discovery of novel and more effective catalysts for pyrazole synthesis. digitellinc.com | Employing generative models to design catalysts with specific properties for targeted transformations. |

| Automated Synthesis | High-throughput screening and optimization of pyrazole synthesis. whiterose.ac.uk | Integrating ML algorithms with robotic platforms to enable autonomous experimentation and discovery. |

Exploration of Unprecedented Reactivity Modes and Novel Transformations

The unique arrangement of substituents on the this compound ring opens the door to exploring novel and potentially unprecedented chemical transformations. The interplay of the electron-withdrawing fluorine atom and the versatile bromine atom, coupled with the inherent reactivity of the pyrazole core, creates a rich platform for chemical discovery.

Researchers are keen to investigate unusual rearrangements and ring-opening/recyclization cascades involving halogenated pyrazoles. mdpi.com For instance, the generation of transient reactive intermediates, such as pyrazole nitrenes, could lead to unexpected and synthetically valuable transformations. mdpi.com The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. While the bromine at C5 is a common site for substitution, the influence of the adjacent fluorine at C4 on the regioselectivity and efficiency of these reactions is an area ripe for exploration.

Furthermore, the reactivity of the pyrazole ring itself can be modulated by the halogen substituents. Electrophilic substitution reactions, which typically occur at the C4 position in unsubstituted pyrazoles, will be directed differently in this compound due to the presence of the fluorine atom. rrbdavc.org This could allow for selective functionalization at other positions of the pyrazole ring, providing access to novel derivatives. The potential for the pyrazole ring to participate in cycloaddition reactions, either as a diene or a dienophile, could also be influenced by the electronic nature of the halogen substituents, potentially leading to the discovery of new cycloaddition pathways. nih.gov

Systematic Design and Synthesis of Advanced Pyrazole-Based Supramolecular Systems

The ability of pyrazole moieties to participate in hydrogen bonding and other non-covalent interactions makes them excellent building blocks for the construction of supramolecular assemblies. researchgate.netnih.gov The systematic design and synthesis of advanced supramolecular systems based on this compound is a promising area of research with potential applications in materials science and crystal engineering.

The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while in N-unsubstituted pyrazoles, the N-H group acts as a hydrogen bond donor. nih.gov Although the target compound is N-methylated, the lone pairs on the pyridine-like nitrogen atom are still available for coordination and hydrogen bonding. The halogen atoms, particularly the bromine, can also participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition for its utility in directing molecular self-assembly.

By strategically modifying the substituents on the pyrazole ring, it is possible to control the directionality and strength of these intermolecular interactions, leading to the formation of well-defined supramolecular architectures such as chains, layers, and three-dimensional networks. nih.gov The design of pyrazole-based ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers is another active area of research. The specific electronic and steric properties of this compound could lead to the formation of novel materials with interesting catalytic, sensing, or gas storage properties.

| Supramolecular System | Design Principle | Potential Applications |

| Hydrogen-Bonded Networks | Utilizing the pyrazole nitrogen as a hydrogen bond acceptor. nih.gov | Crystal engineering, development of functional organic materials. |

| Halogen-Bonded Assemblies | Exploiting the bromine atom as a halogen bond donor. | Control of solid-state packing, design of co-crystals. |

| Coordination Polymers/MOFs | Using the pyrazole as a ligand to coordinate with metal ions. | Catalysis, gas storage and separation, sensing. |

| Self-Assembled Monolayers | Functionalizing surfaces with pyrazole derivatives to control surface properties. | Electronics, biomaterials. |

Unveiling the Full Scope of Electronic and Steric Influence of Halogen Substituents in Pyrazole Chemistry

The presence of both bromine and fluorine atoms on the pyrazole ring of this compound provides a unique opportunity to study the combined electronic and steric effects of these substituents on the properties and reactivity of the molecule. mdpi.com A systematic investigation in this area will provide fundamental insights that can guide the design of future pyrazole-based functional molecules.

From a steric perspective, the size of the bromine atom can influence the conformation of the molecule and the accessibility of adjacent reactive sites. mdpi.com This can have a profound effect on the regioselectivity of reactions involving the pyrazole ring. Computational studies, in conjunction with experimental investigations, will be crucial for deconvoluting the complex interplay of these electronic and steric factors. A deeper understanding of these substituent effects will enable the rational design of pyrazole derivatives with tailored properties for specific applications in medicinal chemistry, agrochemicals, and materials science.

| Property/Reactivity | Influence of Halogen Substituents | Research Focus |

| Acidity/Basicity | Electron-withdrawing nature of halogens will affect the pKa of the pyrazole ring. mdpi.com | Quantitative measurement and computational prediction of pKa values. |

| Electrophilic Substitution | Deactivation of the ring and altered regioselectivity compared to unsubstituted pyrazole. rrbdavc.org | Investigating the directing effects of the bromo and fluoro groups in substitution reactions. |

| Nucleophilic Substitution | The bromine atom is a potential leaving group in nucleophilic aromatic substitution reactions. | Studying the kinetics and mechanisms of substitution at the C5 position. |

| Biological Activity | Halogen atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. | Synthesis and biological evaluation of a library of halogenated pyrazole derivatives. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and reaction conditions for 5-bromo-4-fluoro-1-methyl-1H-pyrazole?

- Methodological Answer : Synthesis typically involves halogenation and functional group substitution. For example, bromination of a fluorinated pyrazole precursor can be achieved using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 60–80°C for 6–8 hours, followed by purification via column chromatography . Key parameters include solvent polarity (e.g., DMSO enhances bromine reactivity) and temperature control to avoid side reactions like dehalogenation . Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm substituent positions, with fluorine splitting patterns aiding in structural elucidation .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π–π stacking, halogen bonding) using single-crystal diffraction. For example, fluorinated pyrazoles often exhibit dihedral angles <30° between aromatic rings, influencing solid-state reactivity .

- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (expected ~193.02 g/mol) and detect isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromine vs. chlorine, methyl vs. benzyl groups) alter reactivity and biological activity?

- Methodological Answer :

- Electrophilic substitution : Bromine’s higher atomic radius and polarizability enhance susceptibility to nucleophilic attack compared to chlorine, as shown in Suzuki coupling studies of analogous pyrazoles .

- Biological activity : Fluorine and bromine synergistically improve lipophilicity (logP ~2.1), enhancing membrane permeability. For instance, 5-bromo-4-fluoro derivatives show 3–5× higher antifungal activity (MIC = 8–16 µg/mL against Candida albicans) compared to non-halogenated analogs .

- Structure-activity relationship (SAR) : Methyl groups at the 1-position reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

Q. How can crystallographic data resolve contradictions in reported biological targets?

- Methodological Answer :

- Hydrogen bonding networks : In crystal structures, N–H···O/F interactions (bond lengths ~2.8–3.2 Å) suggest potential binding motifs for enzymes like carbonic anhydrase or kinase targets .

- Discrepancy analysis : Conflicting reports on antibacterial vs. antifungal efficacy may arise from crystallization solvents (e.g., methanol stabilizes zwitterionic forms, altering bioactivity). Validate via comparative assays in aqueous vs. DMSO solutions .

Q. What strategies mitigate side reactions during functionalization (e.g., Suzuki coupling, amination)?

- Methodological Answer :

- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to minimize dehalogenation; optimize ligand ratios (1:2 Pd:ligand) for bromine retention .

- Temperature control : Maintain reactions at 50–60°C for amination to prevent decomposition of the fluoromethyl group .

- Protecting groups : Temporarily protect the pyrazole N–H with tert-butoxycarbonyl (Boc) during multi-step syntheses to avoid unintended ring opening .

Data Contradictions and Resolution

- Issue : Varying reported yields (40–75%) for bromination steps.

- Resolution : Trace moisture in solvents can hydrolyze intermediates; use molecular sieves (3Å) in DMSO to maintain anhydrous conditions .

- Issue : Discrepancies in enzyme inhibition (IC₅₀) values across studies.

- Resolution : Standardize assay protocols (e.g., pre-incubation time, ATP concentration) to account for time-dependent inhibition observed in fluorinated heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。